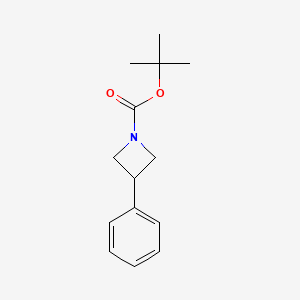

tert-Butyl 3-phenylazetidine-1-carboxylate

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Medicinal Chemistry

Azetidine scaffolds are considered "privileged" structures in medicinal chemistry due to their presence in a variety of biologically active compounds and natural products. rsc.orgmagtech.com.cn Their significance stems from a combination of unique structural and chemical properties. The inherent ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This moderate strain allows for controlled ring-opening reactions, providing access to a diverse array of functionalized acyclic amines. clockss.org

In medicinal chemistry, the rigid and defined three-dimensional geometry of the azetidine ring is a key advantage. enamine.net This conformational restriction can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net Consequently, azetidine moieties have been incorporated into numerous drug candidates and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govlifechemicals.com Notable examples of pharmaceuticals containing the azetidine core include the antihypertensive drug Azelnidipine and the anticancer agent Cobimetinib. rsc.org

The introduction of an azetidine ring can also favorably modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. enamine.net

Overview of tert-Butyl Azetidine-1-carboxylate Derivatives as Synthetic Intermediates

Within the broad class of azetidines, N-protected derivatives are crucial for their synthesis and subsequent functionalization. The tert-butoxycarbonyl (Boc) protecting group is particularly valuable in this context, leading to the widespread use of tert-butyl azetidine-1-carboxylate derivatives as versatile synthetic intermediates. clockss.org The Boc group offers several advantages: it is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring the integrity of other functional groups within the molecule.

tert-Butyl 3-phenylazetidine-1-carboxylate, the subject of this article, is a prime example of such an intermediate. The presence of the phenyl group at the 3-position introduces a site for further chemical modification and provides a scaffold for creating analogues with diverse biological activities. The Boc-protected nitrogen allows for controlled reactions at other positions of the azetidine ring or on the phenyl substituent without undesired side reactions involving the nitrogen atom.

These intermediates are instrumental in the construction of more complex molecules. For instance, they can serve as building blocks in the synthesis of novel pharmaceutical agents, where the azetidine core imparts its unique conformational and physicochemical properties. evitachem.com The reactivity of the azetidine ring in these derivatives can be harnessed for ring-expansion reactions to form larger heterocycles or for the introduction of various substituents, further expanding their synthetic utility. rsc.org

Historical Context of Azetidine Synthesis Strategies

The synthesis of the strained four-membered azetidine ring has historically been a challenging endeavor in organic chemistry. clockss.orgmedwinpublishers.com Early methods often suffered from low yields and limited substrate scope. Over the decades, a variety of synthetic strategies have been developed and refined, providing more efficient and versatile access to this important heterocyclic system.

Historically, the most common approach to azetidine synthesis has been through intramolecular cyclization reactions involving the formation of a C-N bond . magtech.com.cnclockss.org This typically involves the reaction of a primary amine with a 1,3-dielectrophile, such as a 1,3-dihalide or a γ-amino alcohol with a leaving group on the alcohol. clockss.org A classic example is the synthesis of azetidine-2-carboxylic acid esters from the reaction of primary amines with 2,4-dibromobutyrates. clockss.org

Another major synthetic pathway involves cycloaddition reactions . The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, has been a valuable tool for constructing the azetidine ring, often with photochemical activation. rsc.orgnih.gov

More recent advancements have introduced a wider array of sophisticated methods, including:

Ring contraction of larger five-membered heterocycles like pyrrolidines. rsc.org

Ring expansion of smaller three-membered rings such as aziridines. rsc.orgnih.gov

Palladium-catalyzed intramolecular C-H amination , which allows for the direct formation of the azetidine ring from readily available amine precursors. rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

The development of these modern synthetic methodologies has significantly improved the accessibility of a diverse range of functionalized azetidines, including enantiomerically pure derivatives, which are crucial for the development of chiral drugs. clockss.org

Below is a table summarizing some of the key historical and modern strategies for azetidine synthesis:

| Synthesis Strategy | Description | Key Features |

| Intramolecular C-N Bond Formation | Cyclization of a molecule containing a nucleophilic nitrogen and an electrophilic carbon at a 1,3-relationship. | Oldest and most common method; versatile for various substituents. magtech.com.cnclockss.org |

| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the four-membered ring. | Often requires photochemical or thermal activation; can provide access to substituted azetidines. rsc.orgnih.gov |

| Ring Contraction | Conversion of a five-membered heterocycle (e.g., pyrrolidinone) into an azetidine. | Provides an alternative route to functionalized azetidines. rsc.org |

| Ring Expansion | Transformation of a three-membered heterocycle (e.g., aziridine) into an azetidine. | Useful for introducing specific substitution patterns. rsc.orgnih.gov |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization involving the activation of a C-H bond by a palladium catalyst. | A modern and efficient method for forming the azetidine ring. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIAQMOPZSBNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578910 | |

| Record name | tert-Butyl 3-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206446-40-4 | |

| Record name | tert-Butyl 3-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Phenylazetidine 1 Carboxylate and Its Derivatives

Direct Synthesis Approaches to tert-Butyl 3-Phenylazetidine-1-carboxylate

Direct approaches aim to construct the N-Boc protected 3-phenylazetidine (B587272) ring in a convergent manner, often from acyclic precursors that already contain the requisite carbon and nitrogen framework.

Cyclization Reactions for Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring via intramolecular cyclization is a cornerstone of its synthesis. This strategy typically involves an acyclic precursor containing the 2-phenylpropane backbone with reactive functional groups at the 1- and 3-positions that can undergo a ring-closing reaction. A common pathway is the intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group. nih.gov

The general approach begins with a 2-phenyl-1,3-propanediol. The hydroxyl groups are converted into good leaving groups, such as tosylates or halides. This activated intermediate is then treated with a protected amine source, like tert-butyl carbamate, or with ammonia (B1221849) followed by protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The nitrogen atom then displaces the leaving groups in an intramolecular fashion to forge the heterocyclic ring. Palladium-catalyzed intramolecular C-H amination reactions have also emerged as a powerful tool for forming N-heterocycles, providing a potential pathway from suitable precursors. nih.gov

| Precursor Type | Key Reagents | Reaction Principle | Typical Yield |

| 2-Phenyl-1,3-dihalopropane | BocNH₂ or NH₃ then Boc₂O, Base (e.g., NaH, K₂CO₃) | Double intramolecular SN2 substitution | Moderate |

| N-Boc-2-phenyl-1,3-diaminopropane | Activating agent for NH₂ (e.g., tosyl chloride) | Intramolecular cyclization | Moderate to Good |

| Epoxy amines | Lewis acids (e.g., La(OTf)₃) | Intramolecular epoxide ring-opening | Good to Excellent |

Reductive Amination Strategies for Azetidine Rings

Reductive amination offers a powerful method for C-N bond formation and can be adapted for the synthesis of heterocyclic rings. ics-ir.org In the context of 3-phenylazetidine, this strategy would theoretically involve the condensation of a 2-phenyl-1,3-dicarbonyl compound, such as 2-phenylmalondialdehyde, with a nitrogen source, followed by reduction. masterorganicchemistry.comchemicalbook.com

The process begins with the reaction between the dicarbonyl substrate and ammonia or a primary amine. This forms an intermediate di-imine or enamine, which is then reduced in situ. A key aspect of this one-pot reaction is the use of a reducing agent that is selective for the iminium ion intermediate over the initial carbonyl groups. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild reducing power, which is effective at the slightly acidic pH required for imine formation. chemicalbook.comyoutube.com The resulting 3-phenylazetidine can then be protected with a Boc group to yield the final product.

Stereoselective and Asymmetric Synthesis of Phenyl-Substituted Azetidines

The synthesis of enantiomerically pure phenyl-substituted azetidines is of significant interest for medicinal chemistry. Asymmetric strategies can be incorporated into direct synthesis methods to control the stereochemistry of the product. mdpi.com This can be achieved through several approaches:

Use of Chiral Catalysts: Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, can be paired with chiral ligands to induce enantioselectivity in cyclization reactions, such as asymmetric C-H activation or allylic amination pathways. nih.govnih.gov

Chiral Auxiliaries: An auxiliary group attached to the nitrogen or another part of the acyclic precursor can direct the stereochemical outcome of the ring-closing step. After the azetidine is formed, the auxiliary is cleaved.

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, ensures that the stereochemistry is set from the beginning of the synthetic sequence.

For instance, the asymmetric synthesis of 2-arylazetidines has been achieved through the cyclization of chiral epoxy amines, demonstrating a viable strategy for controlling stereochemistry in related systems. acs.orgresearchgate.net Similarly, chiral 3-amido-2-phenyl azetidines have been prepared and studied, highlighting the feasibility of accessing stereopure substituted azetidines. nih.govmdpi.com

Precursor-Based Synthesis and Functionalization of Azetidine Derivatives

An alternative and widely used approach involves the synthesis of the target molecule by modifying a pre-formed azetidine ring. This is often a more practical route, leveraging commercially available or easily synthesized azetidine building blocks.

Synthesis from 1-Boc-3-Oxoazetidine Derivatives

One of the most efficient and common routes to this compound starts from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). This method is a two-step process involving nucleophilic addition to the ketone followed by deoxygenation.

Step 1: Nucleophilic Addition of a Phenyl Group The carbonyl group of N-Boc-3-azetidinone is susceptible to attack by organometallic nucleophiles. The addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) or phenylmagnesium bromide (a Grignard reagent), to the ketone at low temperature yields the corresponding tertiary alcohol, tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. core.ac.uk This reaction is generally high-yielding.

Step 2: Deoxygenation of the Tertiary Alcohol The second step involves the removal of the tertiary hydroxyl group. This transformation can be challenging, but several methods are effective for the deoxygenation of benzylic alcohols. A classic method is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism. wikipedia.orgnrochemistry.comlibretexts.org The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride or less toxic silanes). chem-station.comorganic-chemistry.org More modern methods utilize catalytic systems, such as those based on titanium or triphenylphosphine (B44618) oxide, which offer milder and more environmentally friendly alternatives for direct deoxygenation. rsc.orgorganic-chemistry.orgchemrxiv.org

| Step | Reagents | Intermediate/Product | Typical Yield |

| 1. Phenyl Addition | Phenyllithium or Phenylmagnesium Bromide in THF, -78 °C | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 60-95% |

| 2. Deoxygenation | 1. NaH, CS₂, MeI2. Bu₃SnH, AIBN, Toluene | This compound | 60-85% |

| 2. (Alternative) | Cp₂TiCl₂, Silane (e.g., Me(EtO)₂SiH) | This compound | Good |

Transformations of Aziridines and Other Small-Ring Heterocycles

Ring expansion reactions provide another pathway to azetidines from smaller, strained heterocyclic precursors like aziridines. This approach leverages the strain release of the three-membered ring as a driving force for the transformation.

A well-established method for the one-carbon ring expansion of aziridines involves their reaction with sulfur ylides, such as dimethylsulfoxonium methylide. organic-chemistry.orgresearchgate.net The synthesis would begin with a 2-phenylaziridine (B142167) derivative, which can be N-protected with a Boc group. The ylide acts as a methylene (B1212753) transfer reagent, attacking one of the ring carbons and inducing a rearrangement that results in the formation of the four-membered azetidine ring. This method can be highly regioselective and offers a powerful tool for converting readily available aziridines into more complex azetidines.

Derivatization at the Phenyl Moiety of Azetidine Scaffolds

The phenyl group of the 3-phenylazetidine scaffold serves as a versatile handle for introducing molecular diversity. Standard aromatic derivatization techniques can be employed to modify this moiety, allowing for the fine-tuning of the compound's physicochemical properties. The incorporation of substituents on the aryl ring can be achieved through late-stage functionalization, a strategy that is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

A common approach involves starting with a precursor containing a functionalized phenyl ring, such as an aryl bromide. nih.gov This bromide can then participate in a wide array of downstream cross-coupling reactions. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce new carbon-carbon and carbon-heteroatom bonds, respectively.

Furthermore, the phenyl ring is amenable to classical electrophilic aromatic substitution reactions. The directing effects of any existing substituents will govern the position of newly introduced groups. Typical transformations include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (-Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be limited by the directing group and potential side reactions.

These derivatization strategies allow for the synthesis of a library of analogs from a common 3-phenylazetidine intermediate, facilitating the exploration of chemical space around this core scaffold.

Palladium-Catalyzed Coupling Reactions for Phenyl Introduction on Azetidines

Palladium catalysis is a cornerstone of modern organic synthesis, and it provides powerful methods for introducing the phenyl group onto the C3 position of the azetidine ring. These cross-coupling reactions typically involve the union of an azetidine-based nucleophile or electrophile with a phenyl-containing coupling partner.

One prominent strategy involves the use of a C3-functionalized azetidine, such as tert-butyl 3-iodoazetidine-1-carboxylate, as an electrophilic partner. This precursor can be coupled with a phenylboronic acid or its derivatives in a Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and base.

Conversely, an azetidine-3-boronic ester can be prepared and used as the nucleophilic partner to couple with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene). This approach offers flexibility in the choice of the aromatic coupling partner. The development of methods for the synthesis of azetidine boronic esters, including through continuous flow processes, has enhanced the accessibility of this methodology. researchgate.net

The table below summarizes representative conditions for palladium-catalyzed C-H arylation, a related process that can form C-aryl bonds. While the examples shown are for triterpenoid (B12794562) substrates, the principles are applicable to other scaffolds where a directing group can facilitate C(sp³)–H activation and subsequent arylation. researchgate.netnih.gov

| Substrate Type | Arylating Agent | Catalyst System | Base | Key Feature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Triterpenoid Picolinamide (B142947) | Iodoarenes (electron-donating groups) | Pd(OAc)₂/CuBr₂ | CsOAc | Site-selective C(sp³)–H arylation | 29-83% | researchgate.netnih.gov |

| Triterpenoid Picolinamide | Iodoarenes (electron-deficient groups) | Pd(OAc)₂/CuBr₂ | CsOAc | Formation of N-picolinoyl azetidine side product | Variable | researchgate.netnih.gov |

| Saturated Lupane Picolinamide | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/CuBr₂ | CsOAc | Selective formation of azetidine product | 80% | nih.gov |

Emerging Synthetic Methodologies for Azetidine Scaffolds

Photochemical Cycloaddition Reactions (Aza Paternò-Büchi) for Azetidine Construction

The aza Paternò-Büchi (aPB) reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct route to the azetidine core. nih.govresearchgate.net This reaction is the nitrogen-based analogue of the well-known Paternò-Büchi reaction for oxetane (B1205548) synthesis. nih.gov Upon irradiation with UV light, the imine is promoted to an excited state, which then engages with a ground-state alkene to form the four-membered ring. nih.gov

Historically, the application of the aPB reaction has been challenging due to the efficient non-radiative decay of excited imines through E/Z isomerization, which competes with the desired cycloaddition. nih.gov Consequently, many successful examples have utilized cyclic imines or imines with specific conjugating groups that restrict this isomerization pathway. nih.govresearchgate.net

Recent advancements have focused on overcoming these limitations:

Visible-Light Mediation: The use of photosensitizers allows the reaction to proceed with visible light, offering milder and more selective conditions. nih.govacs.org Triplet energy transfer from an excited photosensitizer to the imine can populate the reactive triplet state, leading to cycloaddition. nih.gov

Intramolecular Variants: Tethering the imine and alkene components within the same molecule makes the intramolecular [2+2] cycloaddition more efficient, leading to the formation of fused bicyclic or more complex tricyclic azetidine systems. nih.govacs.org

Acyclic Imine Equivalents: Significant progress has been made in using acyclic imine precursors, such as oximes and sulfonylimines, which exhibit more favorable photophysical properties for cycloaddition with activated alkenes like styrenes. nih.govacs.org

To synthesize a 3-phenylazetidine derivative via this method, a potential strategy would involve the photocycloaddition of styrene (B11656) (as the alkene component) with a suitable N-protected imine, such as one derived from formaldehyde. The regioselectivity of the addition would be a critical factor to control.

Metal-Catalyzed C-H Activation and Cross-Coupling in Azetidine Synthesis

Metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for synthesizing heterocyclic compounds, including azetidines. rsc.org This approach avoids the need for pre-functionalized starting materials by directly converting inert C-H bonds into C-N bonds.

A highly effective method for azetidine synthesis is the palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds. acs.orgrsc.orgnih.gov In this process, a directing group, commonly a picolinamide (PA) attached to the nitrogen atom of an amine substrate, positions a palladium catalyst in proximity to a specific C-H bond. acs.orgnih.gov The catalytic cycle typically involves:

Coordination of the directing group to the palladium center.

Concerted metalation-deprotonation to achieve C-H activation and form a palladacycle intermediate.

Oxidation of the Pd(II) center to a high-valent Pd(IV) species.

Reductive elimination from the Pd(IV) center to form the C-N bond of the azetidine ring, regenerating the active Pd(II) catalyst. rsc.org

This methodology is notable for its excellent functional group tolerance and predictable selectivity. acs.orgrsc.orgnih.gov The robust picolinamide directing group can often be cleaved under standard conditions after the cyclization to yield the free N-H azetidine or allow for the installation of other N-substituents. Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination using benziodoxole tosylate as an oxidant, which proceeds via a proposed alkyl–Pd(IV) intermediate to form functionalized azetidines. rsc.org

Continuous Flow Chemistry Approaches in Azetidine Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of strained ring systems like azetidines, including enhanced safety, precise control over reaction parameters, and improved scalability. uniba.itacs.org The use of microreactors allows for rapid mixing and superior heat transfer, enabling the use of highly reactive or unstable intermediates at temperatures that would be impractical in traditional batch processing. uniba.itacs.org

A prominent application of flow chemistry in this area is the generation and functionalization of C3-lithiated azetidines. uniba.itacs.org A typical process involves:

A solution of a precursor, such as N-Boc-3-iodoazetidine, is continuously pumped and mixed with a solution of an organolithium reagent (e.g., n-hexyllithium) in a micromixer at low temperatures (e.g., -50 °C). uniba.it

The resulting stream containing the unstable lithiated azetidine intermediate flows through a residence time unit (a coil reactor) for a precisely controlled duration, typically on the order of milliseconds to seconds, to allow for the iodine-lithium exchange to complete. uniba.itacs.org

This stream is then immediately merged with a solution of an electrophile (e.g., a ketone, aldehyde, or boronic ester precursor) in a second micromixer, quenching the organolithium species and forming the C3-functionalized azetidine product. uniba.it

This approach minimizes the decomposition of the sensitive lithiated intermediate and allows for high-throughput production. acs.org Researchers have demonstrated that this entire sequence can be completed in under 12 seconds, affording high yields and productivity. acs.org The use of greener solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of the process. uniba.itacs.org

| Precursor | Lithiation Agent | Temperature | Residence Time (R1) | Key Advantage | Reference |

|---|---|---|---|---|---|

| N-Boc-3-iodoazetidine | n-Hexyllithium | -50 °C | 82 ms | Safe handling of unstable lithiated intermediate | uniba.it |

| N-Boc-3-iodoazetidine | n-Hexyllithium | -50 °C | 330 ms | Precise control over reaction time | acs.org |

| N-Boc-3-iodoazetidine | sec-BuLi | -78 °C | Not specified (Batch comparison) | Enables β-elimination/lithiation for azetine synthesis | acs.org |

Reactivity and Transformational Chemistry of Tert Butyl 3 Phenylazetidine 1 Carboxylate

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain inherent in the four-membered azetidine core makes it susceptible to ring-opening reactions, a key feature of its reactivity profile. rsc.org This reactivity can be harnessed to synthesize a variety of functionalized acyclic amine derivatives. These transformations are typically initiated by nucleophilic attack, often facilitated by acid catalysis, leading to the cleavage of a carbon-nitrogen bond.

Nucleophilic Ring Opening Reactions of Azetidines

The N-Boc group, being an electron-withdrawing substituent, reduces the nucleophilicity of the ring nitrogen but activates the ring carbons toward nucleophilic attack. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

The regioselectivity of nucleophilic attack on the 3-phenylazetidine (B587272) ring is a critical aspect of its chemistry. Nucleophiles can attack either the C2 or the C3 carbon. The phenyl group at C3 exerts a profound influence on the reaction's course.

SN2-type Attack: In reactions following an SN2 pathway, nucleophiles typically attack the less sterically hindered carbon atom. For the 3-phenylazetidine ring, this would be the C2 position, leading to the cleavage of the N1-C2 bond.

SN1-type Attack: Under conditions that favor carbocation formation (e.g., strong Lewis acids), the reaction can proceed via an SN1-like mechanism. Cleavage of the N1-C3 bond is favored in this scenario because it generates a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring.

Studies on analogous 3-arylaziridine-2-carboxylic esters have shown that electron-releasing groups on the aryl moiety can promote C3 attack, whereas electron-withdrawing groups can lead to mixtures of regioisomers. researchgate.net While direct studies on tert-butyl 3-phenylazetidine-1-carboxylate are less common, these principles of regioselectivity, governed by steric and electronic factors, are expected to apply. nih.govepfl.ch

Lewis acids play a crucial role in activating the azetidine ring for nucleophilic attack. researchgate.net They function by coordinating to an electron-rich site on the molecule, typically the carbonyl oxygen of the Boc group. This coordination withdraws electron density from the ring, increasing the electrophilicity of the ring carbons and weakening the C-N bonds, thereby facilitating ring cleavage.

Lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3), for example, have been shown to be excellent catalysts for the regioselective ring-opening of epoxides, a mechanistically related transformation, by overcoming the quenching effect of basic amine nucleophiles. frontiersin.org Similarly, Lewis acids like boron trifluoride etherate (BF3·OEt2) and various metal salts are used to promote the ring-opening of aziridines and azetidines with a range of nucleophiles, including alcohols and thiols. researchgate.netresearchgate.net This activation method is essential for achieving high yields and controlling regioselectivity in the synthesis of complex amino alcohol and diamine derivatives. researchgate.netfrontiersin.org

Table 1: Representative Lewis Acid-Catalyzed Ring-Opening Reactions of Azetidines and Related Heterocycles

| Substrate | Nucleophile | Lewis Acid/Catalyst | Product Type | Ref. |

| 1-Benzhydrylazetidin-3-ol | Aryl Alcohols | Various Lewis Acids | β-Aryloxy Amines | researchgate.net |

| N-Tosylazetidines | Alcohols | Lewis Acids | 1,3-Amino Ethers | researchgate.net |

| cis-3,4-Epoxy Amines | (Intramolecular) | La(OTf)3 | Substituted Azetidines | frontiersin.org |

| 3-Arylaziridine-2-carboxylates | Benzenethiol, Indole | BF3·OEt2 | β-Functionalized α-Amino Acids | researchgate.net |

Ring Expansion and Rearrangement Reactions of Azetidines

Beyond simple ring-opening, the azetidine core can undergo ring expansion and rearrangement reactions to form larger, more complex heterocyclic systems. researchgate.net These transformations often proceed through carbocationic intermediates or via reactions with ylides. For instance, the reaction of N-tosylaziridines with nitrogen ylides can lead to the formation of functionalized azetidines, demonstrating a one-carbon insertion and ring expansion. rsc.org In the case of this compound, the formation of a carbocation at the C3 position could potentially trigger a rearrangement to yield a more stable pyrrolidine (B122466) derivative, although specific examples for this substrate are not widely documented.

Functional Group Transformations of the Carboxylate Moiety in Azetidines

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net

The primary transformation of the carboxylate moiety in this compound is the deprotection of the nitrogen atom. This is a critical step in synthetic sequences where the azetidine nitrogen needs to be available for subsequent reactions, such as acylation or alkylation. rsc.org

The standard method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane or methanol. researchgate.netnih.gov The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine. Lewis acids like ZnBr2 have also been employed for the chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups. researchgate.net

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Comments | Ref. |

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Standard, efficient method. Volatile byproducts. | researchgate.netnih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ether | Forms the hydrochloride salt of the amine. | researchgate.net |

| Phosphoric Acid (aqueous) | RT | Mild, environmentally benign alternative. | organic-chemistry.org |

| Ytterbium Triflate (Yb(OTf)3) | Nitromethane, 45-50 °C | Catalytic Lewis acid approach for selective cleavage. | |

| Zinc Bromide (ZnBr2) | DCM | Mild Lewis acid for selective deprotection. | researchgate.net |

Reactions at the Phenyl Substituent of Azetidine Derivatives

The phenyl ring at the C3 position of the azetidine is amenable to electrophilic aromatic substitution (EAS) reactions. ucla.edu The substituent already present on the ring—in this case, the azetidin-3-yl group—directs the position of the incoming electrophile.

The azetidin-3-yl group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director. stackexchange.com This is due to the electron-donating inductive effect and hyperconjugation of the C-C and C-H sigma bonds with the aromatic pi system. However, the steric bulk of the azetidine ring may hinder attack at the ortho positions, potentially favoring substitution at the less sterically encumbered para position. stackexchange.com

Typical EAS reactions that could be performed on the phenyl ring include:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro (-NO2) group.

Halogenation: Using Br2 with a Lewis acid catalyst like FeBr3 for bromination, or Cl2 with AlCl3 for chlorination.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. ucla.edu

The precise conditions for these reactions would need to be optimized to account for the potential sensitivity of the N-Boc group and the azetidine ring to the strongly acidic conditions often employed in EAS. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) | Ref. |

| Nitration | HNO3, H2SO4 | para-Nitro and ortho-Nitro derivatives | ucla.edu |

| Bromination | Br2, FeBr3 | para-Bromo and ortho-Bromo derivatives | ucla.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | para-Acyl derivative | ucla.edu |

| Friedel-Crafts Alkylation | RCl, AlCl3 | para-Alkyl derivative | ucla.edu |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is amenable to electrophilic aromatic substitution (EAS), a foundational class of reactions for functionalizing aromatic systems. The substituent on the ring, a Boc-protected azetidin-3-yl group, is considered to be an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the azetidine ring, substitution at the para position is generally favored.

Key EAS reactions such as nitration and halogenation serve as crucial steps to introduce functional handles for further modifications, like cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is a well-established transformation. Typically achieved using a mixture of nitric acid and sulfuric acid, this reaction proceeds regioselectively to yield the para-substituted product. The resulting tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate is a valuable intermediate, as the nitro group can be readily reduced to an amine, providing access to aniline (B41778) derivatives. The existence of commercial suppliers for the corresponding amino derivative, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, confirms the industrial viability of this sequence.

Halogenation: The installation of a halogen atom (e.g., Br, I) on the phenyl ring provides a key substrate for palladium-catalyzed cross-coupling reactions. Direct iodination can be accomplished using various iodinating agents. The commercial availability of tert-butyl 3-(4-iodophenyl)azetidine-1-carboxylate underscores the feasibility of this transformation, furnishing a versatile building block for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C to rt | tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate | Predominantly para-substitution. The nitro group can be subsequently reduced (e.g., H₂, Pd/C) to an amine. |

| Iodination | e.g., N-Iodosuccinimide (NIS), TFA | tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate | Provides a key intermediate for cross-coupling reactions. |

| Bromination | e.g., N-Bromosuccinimide (NBS), Acetic Acid | tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate | Yields a versatile substrate for Suzuki and Buchwald-Hartwig reactions. |

Palladium-Catalyzed Cross-Coupling at Phenyl Ring Positions

The halogenated derivatives of this compound, particularly the 4-bromo and 4-iodo variants, are excellent substrates for palladium-catalyzed cross-coupling reactions. These methods, including the Suzuki and Buchwald-Hartwig reactions, are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. These reactions typically exhibit high functional group tolerance and proceed in good to excellent yields.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. Using tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate as the substrate, a wide range of primary and secondary amines can be introduced at the para position of the phenyl ring. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Biphenyl-4-yl)azetidine derivatives |

| Buchwald-Hartwig Amination | tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOt-Bu | 3-(4-Aminophenyl)azetidine derivatives |

Reactivity of the tert-Butyl Protecting Group (e.g., Deprotection Strategies)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of this compound regenerates the parent 3-phenylazetidine, a secondary amine that can participate in subsequent reactions such as acylation, alkylation, or sulfonylation.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM). The reaction proceeds through the formation of a stable tert-butyl cation, which is scavenged to form isobutylene and carbon dioxide. Research has shown that the azetidine ring is stable under these acidic conditions, with no ring-opening observed. wikipedia.org Other acidic reagents, such as hydrogen chloride (HCl) in dioxane or aqueous phosphoric acid, can also be employed. nih.gov The choice of acid and solvent can be tailored to accommodate other functional groups within the molecule.

Table 3: Deprotection Strategies for the N-Boc Group

| Reagent(s) | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 h | 3-Phenylazetidine Trifluoroacetate Salt | Most common and efficient method. acsgcipr.orgmit.edunih.gov |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 3-Phenylazetidine Hydrochloride Salt | Provides the product as a stable hydrochloride salt. |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Mild Heating | 3-Phenylazetidine | A greener alternative to chlorinated solvents and TFA. nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 3-Phenylazetidine | A Lewis acid-mediated approach. |

Stereochemical Aspects in the Chemistry of Tert Butyl 3 Phenylazetidine 1 Carboxylate

Chiral Synthesis Strategies for 3-Phenylazetidine (B587272) Derivatives

The synthesis of enantiomerically pure 3-phenylazetidine derivatives is a significant challenge due to the strain of the four-membered ring. Various asymmetric strategies have been developed to control the stereochemistry at the C3 position.

One major approach involves the asymmetric ring expansion of aziridines . Engineered "carbene transferase" enzymes, such as evolved variants of cytochrome P450, can catalyze the one-carbon ring expansion of aziridines to azetidines. This biocatalytic method can achieve exceptional stereocontrol, producing chiral azetidines with high enantiomeric excess (e.g., 99:1 er) through a nih.govnih.gov-Stevens rearrangement. nih.gov This strategy offers a novel way to access chiral azetidine (B1206935) cores that are otherwise difficult to synthesize. nih.gov

Another widely used method employs chiral auxiliaries . For instance, the asymmetric addition of allylic halides to a glyoxylic acid O-benzyl oxime derivative attached to a camphor (B46023) sultam chiral auxiliary has been used to prepare enantiopure 3-substituted azetidine-2-carboxylic acids, which are constrained analogs of amino acids like phenylalanine. nih.gov The auxiliary guides the stereochemical outcome of the reaction, and its subsequent removal yields the desired enantiomerically enriched azetidine.

Catalytic asymmetric synthesis provides a more atom-economical route. For example, the enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) can install two new stereogenic centers with high stereocontrol. acs.orgnih.gov Using a copper catalyst with a chiral bisphosphine ligand, versatile boryl and allyl groups can be added across the C=C bond of an azetine, leading to chiral 2,3-disubstituted azetidines. acs.orgnih.gov Similarly, rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of aryl boronic acids with dihydropyridines, have been adapted for the synthesis of other chiral N-heterocycles and demonstrate the power of transition metal catalysis in creating stereogenic centers. organic-chemistry.org

Finally, phase-transfer catalysis has emerged as a powerful tool. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using a novel cinchona alkaloid-derived phase-transfer catalyst. This method facilitates an intramolecular C-C bond-forming cyclization to create the azetidine ring with high enantioselectivity (up to 2:98 er). nih.gov

| Strategy | Description | Key Features |

| Biocatalytic Ring Expansion | Engineered enzymes catalyze the one-carbon expansion of aziridines to azetidines. | High enantioselectivity (up to 99:1 er); new-to-nature reaction. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. | Well-established method; provides access to enantiopure building blocks. nih.gov |

| Catalytic Asymmetric Difunctionalization | A chiral catalyst controls the addition of two functional groups across an azetine double bond. | High efficiency and stereoselectivity; creates two stereocenters simultaneously. acs.orgnih.gov |

| Phase-Transfer Catalysis | A chiral catalyst facilitates reactions between reactants in different phases (e.g., organic/aqueous). | Used for intramolecular cyclizations to form the azetidine ring with high enantiomeric excess. nih.gov |

Diastereoselective and Enantioselective Transformations of Azetidine Scaffolds

Once a chiral azetidine scaffold like tert-butyl 3-phenylazetidine-1-carboxylate is formed, it can be further functionalized. The inherent stereochemistry of the ring often directs the stereochemical outcome of subsequent reactions.

The functionalization of azetidine cores can be achieved through methods such as metalation, C-H activation, and radical or biocatalytic processes. osi.lv For instance, the deprotonation of an N-Boc protected azetidine can generate a configurationally stable α-aminoorganolithium species, which can then react with electrophiles in a stereoselective manner.

A notable transformation is the enantioselective ring-opening of azetidines. Chiral hydrogen-bond donor catalysts, such as squaramides, can promote the highly enantioselective ring-opening of 3-substituted azetidines with various nucleophiles. acs.org The catalyst forms a network of noncovalent interactions with the substrate, leading to a transition state that favors the formation of one enantiomer of the product. acs.org

Furthermore, chiral azetidines can serve as precursors for more complex heterocyclic systems through diastereoselective rearrangement reactions . For example, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, derived from enantiopure β-lactams, can be treated with nucleophiles to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity (dr >99/1). nih.gov This transformation proceeds through the interception of a bicyclic aziridinium (B1262131) intermediate, where the stereochemistry of the starting azetidine dictates the final stereochemistry of the pyrrolidine (B122466) product. nih.gov

The copper-catalyzed boryl allylation of azetines also yields 2,3-disubstituted azetidines where the products can be transformed into other useful chiral azetidines without erosion of enantiopurity. acs.org These transformations demonstrate the utility of the azetidine scaffold in stereoselective synthesis. acs.org

Conformational Analysis of the Azetidine Ring with Phenyl Substituents

For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial position on the puckered ring. The conformational preference is determined by a balance of steric and electronic factors. In analogous six-membered rings like piperidine (B6355638), bulky substituents generally prefer the equatorial position to minimize steric hindrance. However, for 3-aryl substituted systems, the situation can be more complex.

Proton NMR analysis of related 3-aryl piperidine derivatives has shown that the aromatic ring can exist preferentially in an axial position. nih.gov This preference can be attributed to favorable interactions or the minimization of other steric clashes within the molecule. While detailed conformational studies specifically on this compound are not widely published, it is expected that the phenyl group at the C3 position will significantly influence the ring's puckering. The large tert-butyloxycarbonyl (Boc) group on the nitrogen atom also imposes significant steric bulk, which will affect the conformational equilibrium of the entire molecule. The interplay between the phenyl and Boc groups likely determines the dominant conformation in solution. Computational studies using density functional theory (DFT) are often employed to predict the most stable conformers and understand the underlying energetic preferences. mdpi.com

Retention and Inversion of Configuration in Azetidine Reactions

Reactions occurring at a stereocenter on the azetidine ring can proceed with either retention or inversion of the original configuration. The outcome is highly dependent on the reaction mechanism, particularly for nucleophilic substitutions.

Inversion of configuration is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to a Walden inversion of the stereocenter. libretexts.org For a reaction at C3 of a chiral 3-phenylazetidine derivative, if a leaving group is displaced via an SN2 mechanism, the product will have the opposite stereochemistry. libretexts.orgyoutube.com

Retention of configuration is less common in a single substitution step but can occur through several mechanisms. One possibility is a double inversion process, where two consecutive SN2 reactions result in a net retention of the original stereochemistry. youtube.com Another pathway involves the formation of an intermediate that shields one face of the molecule, forcing the nucleophile to attack from the same side as the leaving group departed.

In the context of azetidines, the ring-opening of activated azetidinium ions provides a clear example of how stereochemistry is controlled. The nucleophilic ring-opening of azetidiniums generally occurs in a stereoselective and regioselective fashion. nih.gov However, the stereochemical outcome can vary. For instance, the ring-opening of optically active N-tosyl azetidines with aryl borates can produce racemic products, indicating a mechanism with significant carbocationic character where stereochemical information is lost. nih.gov In contrast, introducing a hydroxyl group elsewhere on the azetidine ring can direct the nucleophilic attack, leading to a ring-opening process with a predominant inversion of configuration . nih.gov This highlights how neighboring group participation can be crucial in controlling the stereochemical fate of reactions on the azetidine ring.

Computational Chemistry and Mechanistic Studies of Azetidine Derivatives

Theoretical Investigations of Azetidine (B1206935) Ring Strain and Stability

The reactivity of the azetidine ring is fundamentally governed by its inherent ring strain. researchgate.net Computational studies have been pivotal in quantifying this strain and understanding how substituents influence the ring's stability.

The strain energy of the parent azetidine molecule is substantial, calculated to be approximately 25.2 kcal/mol. This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of larger nitrogen heterocycles such as pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This considerable strain energy is a primary driving force for reactions that involve ring-opening. researchgate.netrsc.orgrsc.org

Various theoretical models have been employed to determine the conventional strain energy (CSE) of azetidine with high accuracy. Studies using isodesmic, homodesmotic, and hyperhomodesmotic reactions, which are designed to cancel out computational errors, provide reliable energy values. A comprehensive study computed the strain energy using multiple levels of theory, including Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and high-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) with correlation-consistent basis sets. researchgate.net

| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

|---|---|---|---|

| Piperidine (B6355638) | 6 | N | 0 |

| Pyrrolidine | 5 | N | 5.8 |

| Azetidine | 4 | N | 25.2 |

| Cyclobutane | 4 | - | 26.4 |

| Aziridine | 3 | N | 26.7 |

| Cyclopropane | 3 | - | 27.6 |

For tert-butyl 3-phenylazetidine-1-carboxylate, the substituents at the N1 and C3 positions significantly modulate the ring's stability and conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the ring's puckering and the nitrogen inversion barrier. nih.gov The phenyl group at the C3 position introduces steric interactions and electronic effects. Computational studies on related N-substituted azetidines have shown that conjugation of the nitrogen lone pair with an aryl ring can enhance stability, an effect that can be probed by calculating the nitrogen's electronic state and its geometric pyramidalization. nih.gov However, this stability can be compromised by factors such as protonation, which can facilitate an intramolecular ring-opening decomposition pathway. nih.gov

Computational Modeling of Reaction Pathways and Transition States in Azetidine Chemistry

Computational modeling is instrumental in elucidating the complex reaction pathways and characterizing the fleeting transition states involved in azetidine chemistry. DFT calculations, in particular, are frequently used to map potential energy surfaces, providing detailed mechanistic insights.

One area of focus has been cycloaddition reactions to form azetidines. For instance, in the visible-light-mediated aza Paternò–Büchi reaction, computational models have been developed to predict which alkene and oxime pairs will successfully react. mit.edubioquicknews.comthescience.dev These models analyze frontier molecular orbital energies to forecast reactivity and potential reaction yields. mit.eduthescience.dev Mechanistic studies suggest these reactions can proceed through a short-lived singlet excited state, which can be investigated computationally to understand stereospecificity. nih.gov

DFT calculations have also been employed to understand the regioselectivity of radical cyclizations that form azetidine rings. In the synthesis of azetidines from ynamides, computational studies were performed to explain the observed preference for a 4-exo-dig cyclization over a 5-endo-dig pathway by comparing the free energy profiles of the competing reaction channels. nih.gov

Furthermore, computational investigations have shed light on the behavior of reactive intermediates. A combined DFT and in-situ FT-IR study on the α-lithiation of N-substituted azetidines revealed the involvement of configurationally labile lithiated intermediates. nih.gov The calculations helped to characterize the equilibrating diastereoisomeric structures and understand their role in the reaction's outcome.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Aza Paternò–Büchi Reaction | DFT | Predicted reactivity based on frontier molecular orbital energies; investigated singlet excited state pathways. | mit.edunih.gov |

| Radical Cyclization of Ynamides | DFT | Calculated free energy profiles to explain the preference for 4-exo-dig over 5-endo-dig cyclization. | nih.gov |

| α-Lithiation of Azetidines | DFT | Characterized equilibrating diastereoisomeric lithiated intermediates, explaining configurational lability. | nih.gov |

| Aldol (B89426) Reaction Catalysis | DFT (B3LYP) | Analyzed Zimmerman-Traxler type transition states to explain the origins of enantioselectivity. | researchgate.net |

Density Functional Theory (DFT) and Ab Initio Studies on Substituent Effects on Azetidine Reactivity

Substituents dramatically alter the electronic properties and, consequently, the reactivity of the azetidine ring. DFT and ab initio methods are powerful tools for quantifying these substituent effects.

Computational studies on fluorinated aziridines and azetidines have demonstrated the profound impact of electronegative substituents. High-level ab initio calculations (MP2) showed that fluorine substitution can increase the rate of nucleophilic ring-opening by orders of magnitude compared to the unsubstituted parent ring. acs.org These effects are rationalized by analyzing the stabilization of the transition state and the electrostatic properties of the substituted heterocycle. acs.org

For a molecule like this compound, the N-Boc and C3-phenyl groups exert significant electronic influence. The N-Boc group is electron-withdrawing, which is known to reduce the propensity of the azetine ring (the unsaturated analog) to undergo electrocyclic ring-opening. nih.gov In DFT studies on the radical cyclization of ynamides, the nature of the aromatic substituent was found to have a dramatic influence on the outcome of the cyclization, a finding that was rationalized through computational analysis. nih.gov

DFT can also be used to rationalize regioselectivity in ring-opening reactions. By calculating properties derived from conceptual DFT, such as condensed Fukui functions or local softness indices, researchers can predict which carbon atom of the azetidine ring is more susceptible to nucleophilic attack. This approach has been successfully applied to rationalize the regioselectivity in the ring-opening of activated aziridines, a principle directly applicable to azetidines. acs.org

Prediction of Stereochemical Outcomes in Azetidine Reactions

Controlling stereochemistry is a central challenge in organic synthesis, and computational chemistry provides a framework for predicting and understanding the stereochemical outcomes of reactions involving chiral azetidines.

DFT calculations have been successfully used to predict the enantioselectivity of reactions catalyzed by azetidine derivatives. In a study of aldol reactions catalyzed by azetidine-2-carboxylic acid, DFT (B3LYP level) was used to model the four possible Zimmerman-Traxler type transition states. researchgate.net By comparing the relative energies of these transition states, the model could accurately predict the observed enantiomeric excess. The study highlighted that subtle differences in the catalyst structure, such as the ring puckering of the four-membered ring, have a significant effect on the transition state energies and thus the stereochemical outcome. researchgate.net

The stereochemical course of nucleophilic additions to substituted azetidines can also be modeled. For instance, the stereospecificity of certain aza Paternò–Büchi reactions is attributed to the reaction proceeding through a concerted mechanism from a singlet state exciplex. nih.gov The geometry of this intermediate, which can be calculated computationally, dictates the stereochemistry of the resulting azetidine product.

In reactions involving metallated azetidines, computational studies can help understand the stereochemical integrity of intermediates. DFT calculations supported the hypothesis that lithiated N-substituted azetidines are configurationally labile, in contrast to their more rigid aziridine counterparts. nih.gov This lability, arising from easier N-inversion and ring puckering due to a lower energy barrier, complicates the prediction of stereochemical outcomes but can be rationalized through computational modeling of the various equilibrating species. nih.gov

Applications of Tert Butyl 3 Phenylazetidine 1 Carboxylate in Complex Molecule Synthesis

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of substituted azetidines, such as the 3-phenyl derivative, makes them attractive starting materials for asymmetric synthesis. While specific examples detailing the use of tert-butyl 3-phenylazetidine-1-carboxylate as a chiral auxiliary are not extensively documented, the synthesis of structurally similar chiral azetidines highlights the potential of this class of compounds. For instance, the enantiopure (3R)-phenyl analog of L-azetidine-2-carboxylic acid has been successfully synthesized. nih.gov This synthesis underscores the value of the 3-phenylazetidine (B587272) core in creating conformationally constrained amino acid analogs that can be incorporated into peptides and other bioactive molecules. nih.gov

The general strategy in utilizing such chiral building blocks involves leveraging the existing stereocenter to direct the formation of new stereocenters. In the case of 3-substituted azetidines, the rigid four-membered ring effectively shields one face of the molecule, allowing for diastereoselective reactions on other parts of the scaffold. For example, diastereoselective α-alkylation has been demonstrated with N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester, where the existing stereochemistry on the N-substituent and the ring guides the approach of the electrophile. nih.gov This principle can be extended to derivatives of this compound, where the phenyl group can exert significant steric and electronic influence on subsequent chemical transformations, enabling the synthesis of complex chiral molecules.

Scaffold for Medicinal Chemistry and Drug Discovery Applications

The azetidine (B1206935) ring is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid scaffold to orient functional groups in three-dimensional space. This compound serves as a key starting point for the elaboration of this valuable scaffold.

The 3-phenylazetidine framework is a core component of various biologically active compounds. Research has shown that derivatives of this scaffold exhibit significant potential as therapeutic agents, particularly in oncology. Modifications to the this compound framework have led to the discovery of compounds that can inhibit cancer cell proliferation through targeted mechanisms. The phenyl group can engage in π-π stacking interactions with aromatic residues in protein active sites, while the azetidine nitrogen can act as a hydrogen bond acceptor, making these derivatives promising candidates for drug discovery programs.

While many specific examples in the literature start from more functionalized precursors like tert-butyl 3-oxoazetidine-1-carboxylate, which is a key intermediate in the synthesis of the JAK inhibitor Baricitinib, the underlying 3-substituted azetidine scaffold is crucial. nih.gov The principles of its elaboration are directly applicable to derivatives from this compound.

| Precursor Type | Target Bioactive Compound Class | Therapeutic Area | Key Synthetic Transformation |

|---|---|---|---|

| 3-Oxoazetidine | JAK Inhibitors (e.g., Baricitinib) | Autoimmune Diseases | Wittig Reaction, Deprotection, Sulfonylation |

| 3-Hydroxyazetidine | Monoacylglycerol Lipase (MAGL) Inhibitors | Neurological Disorders | O-alkylation, Deprotection, Urea Formation |

| 3-Amino-3-cyanoazetidine | S1P Receptor Agonists | Multiple Sclerosis | Hydrolysis of nitrile to carboxylic acid |

| 3-Phenylazetidine | Anticancer Agents | Oncology | Functionalization of the phenyl ring or azetidine N |

The strained nature of the azetidine ring makes it a useful precursor for constructing more complex, often fused, heterocyclic systems through ring-opening or ring-expansion reactions. Furthermore, the functional groups on the azetidine ring can participate in cycloaddition reactions to build larger molecular architectures.

One innovative approach involves the use of N-tosylhydrazones and tert-butyl nitrite (B80452) in a [2+2+1] cycloaddition with alkenes to synthesize isoxazolines. rsc.orgresearchgate.net While not starting directly from this compound, this methodology highlights how activated intermediates can be used to construct five-membered rings. A similar strategy could be envisioned where the azetidine ring is part of the alkene component, leading to azetidine-fused isoxazoline (B3343090) systems. Another strategy involves the intramolecular cycloaddition of nitronates, generated in situ, with an olefin to form fused isoxazoline structures. nih.gov This demonstrates a pathway to bicyclic systems where the azetidine could be part of the initial tethered olefin.

| Reaction Type | Reactants | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| [2+2+1] Cycloaddition | N-Tosylhydrazone, tert-Butyl nitrite, Alkene | Isoxazoline | Formation of five-membered heterocycles |

| Intramolecular Nitronate-Olefin Cycloaddition | Alkenyl-substituted precursor, Nitronating agent | Fused Isoxazoline | Construction of bicyclic systems |

| Aza-Michael Addition | Azetidine, Methyl 2-(azetidin-3-ylidene)acetate | Biazetidine derivatives | Synthesis of novel amino acid analogs |

More directly, aza-Michael addition reactions using azetidine derivatives have been employed to create novel amino acid structures. For example, the reaction of azetidine with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate yields biazetidine systems, which are complex diamino acid analogs. nih.gov

Development of Novel Synthetic Tools and Reagents Based on Azetidine Scaffolds

The unique structural and electronic properties of the 3-phenylazetidine scaffold make it an attractive candidate for the development of new chiral ligands and organocatalysts for asymmetric synthesis. The rigidity of the four-membered ring can create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction.

The development of chiral ligands is a cornerstone of transition-metal-catalyzed asymmetric synthesis. nih.gov While BINOL and other atropisomeric ligands are common, there is a continuous search for novel ligand backbones. nih.govresearchgate.net Chiral C2-symmetric bisamide ligands have been synthesized from other small-ring systems and shown to be effective in creating a specific chiral pocket. nih.gov A similar design principle could be applied to this compound, where derivatization at the nitrogen (after Boc-deprotection) and potentially the phenyl group could lead to novel bidentate or pincer ligands.

In the field of organocatalysis, proline and its derivatives are highly successful catalysts. The development of novel catalysts often involves modifying the proline ring to fine-tune steric and electronic properties. Recently, a novel chiral α-tetrazole binaphthylazepine organocatalyst was synthesized, demonstrating the utility of incorporating different heterocyclic motifs to create new catalytic capabilities. mdpi.com The 3-phenylazetidine core offers a different, rigid backbone that could be functionalized with catalytic groups (e.g., secondary amines, thioureas) to create a new class of organocatalysts.

Future Directions and Challenges in Tert Butyl 3 Phenylazetidine 1 Carboxylate Research

Development of More Efficient and Sustainable Synthetic Routes for Azetidines

The construction of the azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, remains a significant challenge in synthetic organic chemistry. beilstein-journals.org The inherent ring strain of azetidines makes their synthesis energetically unfavorable compared to their five- and six-membered counterparts. beilstein-journals.org Consequently, a primary focus of future research is the development of more efficient and sustainable methods for their preparation.

Current strategies often involve multi-step sequences with harsh reaction conditions. Innovations in this area are geared towards atom economy, reduced waste, and the use of environmentally benign reagents and solvents. One promising approach is the use of continuous flow synthesis . This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage. springernature.comchemrxiv.orgresearchgate.netchemicalbook.com For instance, the functionalization of N-Boc-3-iodoazetidine has been successfully achieved under flow conditions, demonstrating the potential for safer and more scalable production of azetidine derivatives. springernature.comchemrxiv.orgresearchgate.netchemicalbook.com The use of greener solvents, such as cyclopentylmethyl ether (CPME), further enhances the sustainability of these processes. springernature.com

Biocatalysis offers another avenue for the sustainable synthesis of enantiomerically pure azetidines. chemrxiv.orgacs.orgthieme-connect.com Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to azetidines with high stereocontrol. chemrxiv.orgacs.orgthieme-connect.com This method circumvents the need for chiral auxiliaries or catalysts derived from precious metals. Whole-cell biocatalysts, like Rhodococcus erythropolis, have also been employed for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles into valuable chiral building blocks. rsc.org

Furthermore, the development of novel catalytic systems is crucial. This includes photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which provides a direct route to azetidines. beilstein-journals.org Research into palladium-mediated C-H activation/annulation strategies is also a key area, offering a direct and efficient way to construct the azetidine ring. acs.org The exploration of diverse synthetic strategies, such as [2+2] photocycloaddition (the aza Paternò-Büchi reaction), ring contraction and expansion rearrangements, and the reduction of azetidin-2-ones, will continue to be a major focus. researchgate.netprinceton.edu

| Synthetic Strategy | Key Features | Sustainability Aspect |

| Continuous Flow Synthesis | Precise control of reaction parameters, enhanced safety, scalability. springernature.comchemrxiv.orgresearchgate.netchemicalbook.com | Reduced solvent and energy consumption. springernature.com |

| Biocatalysis | High enantioselectivity, mild reaction conditions. chemrxiv.orgacs.orgthieme-connect.comrsc.org | Use of renewable catalysts (enzymes), aqueous reaction media. rsc.org |

| C-H Activation | Direct functionalization of C-H bonds, high atom economy. acs.org | Fewer pre-functionalization steps, reduced waste. |

| Photocycloaddition | Atom-economical [2+2] cycloaddition to form the azetidine ring. princeton.edu | Use of light as a reagent. |

Exploration of Novel Reactivity Patterns and Transformations for Azetidine Derivatives

The strained nature of the azetidine ring in compounds like tert-butyl 3-phenylazetidine-1-carboxylate is not only a synthetic challenge but also a source of unique reactivity. Future research will undoubtedly focus on harnessing this ring strain to discover and develop novel chemical transformations.

The exploration of ring-opening reactions is a particularly fertile ground for investigation. The cleavage of the C-N or C-C bonds within the azetidine ring can provide access to a variety of functionalized acyclic amines, which are valuable intermediates in organic synthesis. The regioselectivity of these ring-opening reactions can be controlled by the nature of the substituents on the azetidine ring and the choice of reagents.

Beyond ring-opening, the functionalization of the azetidine core itself is a key area of interest. This includes the development of new methods for the introduction of substituents at various positions of the ring, leading to a diverse library of azetidine derivatives with potentially novel biological activities. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution.

Cross-coupling reactions are also expected to play a significant role in the derivatization of this compound. The development of new catalytic systems will enable the formation of C-C and C-X (where X is a heteroatom) bonds, allowing for the introduction of a wide range of functional groups onto the phenyl ring or the azetidine core.

| Transformation Type | Description | Potential Products |

| Ring-Opening | Cleavage of the strained four-membered ring. | Functionalized acyclic amines. |

| Core Functionalization | Introduction of new substituents onto the azetidine ring. | Diverse library of azetidine derivatives. |

| Cross-Coupling | Formation of new C-C or C-X bonds. | Highly functionalized azetidine scaffolds. |

Expansion of Synthetic Applications in Advanced Materials and Catalysis

The unique structural and electronic properties of azetidine derivatives, including this compound, make them attractive building blocks for the development of advanced materials and novel catalysts.

In the realm of advanced materials , azetidine-containing polymers are a promising area of research. The cationic ring-opening polymerization of azetidines can lead to the formation of poly(propylenimine)s, which have potential applications in areas such as CO2 capture. The incorporation of the rigid azetidine scaffold into polymer backbones can also impart unique thermal and mechanical properties. Furthermore, the functionalization of these polymers can lead to materials with tailored properties, such as antibacterial coatings and materials for chelation and templating.

In the field of catalysis , chiral azetidine derivatives have shown significant promise as ligands for asymmetric catalysis. Their rigid conformation can create a well-defined chiral environment around a metal center, leading to high enantioselectivities in a variety of chemical reactions. Azetidine-based ligands have been successfully employed in reactions such as Suzuki-Miyaura couplings, Friedel-Crafts alkylations, and Michael additions. Future research will focus on the design and synthesis of new azetidine-based ligands with enhanced catalytic activity and broader substrate scope. Additionally, the use of azetidines as organocatalysts is an emerging area with significant potential.

| Application Area | Description | Examples |

| Advanced Materials | Incorporation of azetidine units into polymers to impart specific properties. | Antibacterial coatings, CO2 adsorbents, polymers with enhanced thermal stability. |

| Asymmetric Catalysis | Use of chiral azetidine derivatives as ligands for metal catalysts. | Enantioselective Suzuki-Miyaura couplings, Friedel-Crafts alkylations. |

| Organocatalysis | Utilization of azetidines as metal-free catalysts. | Asymmetric Michael additions and other carbon-carbon bond-forming reactions. |

Integration with Modern Synthetic Methodologies (e.g., photoredox catalysis, electrochemistry)

The integration of modern synthetic methodologies, such as photoredox catalysis and electrochemistry, with azetidine chemistry is poised to open up new avenues for the synthesis and functionalization of compounds like this compound. These techniques offer mild and often unique reaction pathways that are not accessible through traditional thermal methods.

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer processes. This has been successfully applied to the synthesis of azetidines through visible light-enabled aza Paternò-Büchi reactions, providing a direct and atom-economical route to these strained heterocycles. springernature.com Another innovative approach involves radical strain-release photocatalysis, which allows for the transformation of readily available azabicyclo[1.1.0]butanes into densely functionalized azetidines. chemrxiv.orgthieme-connect.com Photoredox catalysis has also been employed for the decarboxylative alkylation of 3-aryl-azetidines, generating valuable 3-aryl-3-alkyl substituted derivatives. digitellinc.com

Electrochemistry offers a powerful tool for driving chemical reactions through the application of an electric current. This method can be used to generate reactive intermediates under mild conditions, avoiding the need for harsh chemical oxidants or reductants. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. acs.org This approach merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates. The electrochemical synthesis of other nitrogen-containing heterocycles, such as aziridines and pyrrolidines, from amino alcohol substrates has also been demonstrated, highlighting the potential of this technique for azetidine synthesis. rsc.orgresearchgate.net

The future of azetidine synthesis and functionalization will likely involve a synergistic combination of these modern methodologies with traditional synthetic strategies to access novel and complex molecular architectures.

| Methodology | Principle | Application in Azetidine Chemistry |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer. | Aza Paternò-Büchi reaction, radical strain-release synthesis, decarboxylative alkylation. springernature.comchemrxiv.orgthieme-connect.comdigitellinc.com |

| Electrochemistry | Use of electric current to drive chemical reactions. | Intramolecular hydroamination of allylic sulfonamides. acs.org |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-Butyl 3-phenylazetidine-1-carboxylate, and how do reaction parameters impact yield?

- Answer : The synthesis typically involves multi-step reactions, starting from azetidine precursors. Key steps include the introduction of the phenyl group and protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Reaction conditions such as temperature (e.g., −78°C for lithiation), solvent choice (e.g., THF or DCM), and catalysts (e.g., Pd for cross-coupling) critically influence regioselectivity and purity. For example, low temperatures minimize side reactions, while polar aprotic solvents enhance nucleophilicity . Post-synthesis, column chromatography or recrystallization is used for purification.

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Answer :